3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione
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Overview
Description
3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione is a complex organic compound known for its potential cytotoxic properties. This compound is part of a broader class of thiazolidine-2,4-dione derivatives, which have been extensively studied for their biological activities, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione typically involves multiple steps. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and repair, ultimately inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their antidiabetic and anticancer properties.
Pyrazole derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
What sets 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione apart is its unique combination of a pyrazole ring with a thiazolidine-2,4-dione moiety, which contributes to its potent cytotoxic activity. This dual functionality allows it to interact with multiple biological targets, enhancing its therapeutic potential .
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c27-22-20(31-23(30)26(22)19-11-12-32(28,29)15-19)13-17-14-25(18-9-5-2-6-10-18)24-21(17)16-7-3-1-4-8-16/h1-10,13-14,19H,11-12,15H2/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPYMYTXNKEIY-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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